molecular formula C4H3F4N3O2S B1382335 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride CAS No. 1803565-87-8

4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride

Cat. No.: B1382335
CAS No.: 1803565-87-8
M. Wt: 233.15 g/mol
InChI Key: MMBYGWZHTYRMDG-UHFFFAOYSA-N
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Description

“4-Methyl-5-trifluoromethyl-4H-1,2,4-tri- azolin-3(2H)-thione” is a chemical compound with the formula C4H4F3N3S. It has a molecular weight of 183.155 .


Molecular Structure Analysis

The molecular structure of “4-Methyl-5-trifluoromethyl-4H-1,2,4-tri- azolin-3(2H)-thione” is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

1. Synthetic Pathways and Building Blocks Researchers have explored various methods to synthesize triazole derivatives and related compounds. For instance, 1-Bromoethene-1-sulfonyl fluoride (BESF) is shown to be a stable and accessible precursor for SuFEx connectors, facilitating the synthesis of a range of compounds including 3-substituted isoxazole-5-sulfonyl fluorides and 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides (Smedley et al., 2018). Furthermore, the metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles from organic azides and bromovinylsulfonyl fluoride has been developed, extending to the synthesis of various azole heterocycle derivatives (Thomas & Fokin, 2018).

2. Medicinal Chemistry and Drug Discovery Compounds synthesized from triazole derivatives have shown significant potential in medicinal chemistry. For instance, new 1,2,4-triazoles with a difluoro(substituted sulfonyl)methyl moiety exhibited potent antifungal activities in vitro and in vivo, highlighting their relevance in therapeutic applications (Eto et al., 2001). Furthermore, a protocol for synthesizing oxazolyl sulfonyl fluorides via annulation with nitriles has been developed, offering a direct route to a unique class of functionalized warheads valuable in drug discovery (Fang et al., 2020).

3. Material Science and Anion-Exchange Processes In the realm of material science, triazole-decorated silver(I)-based cationic metal-organic frameworks (MOFs) have been synthesized, demonstrating significant capabilities in dye adsorption and anion-exchange processes. The introduction of fluorine atoms or trifluoromethyl groups enhances the electron-withdrawing tendency, facilitating the formation of MOFs with unique properties and high efficiency in removing oxoanions from water (Kumar et al., 2021).

Properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F4N3O2S/c1-11-2(4(5,6)7)9-10-3(11)14(8,12)13/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBYGWZHTYRMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F4N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001159127
Record name 4H-1,2,4-Triazole-3-sulfonyl fluoride, 4-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803565-87-8
Record name 4H-1,2,4-Triazole-3-sulfonyl fluoride, 4-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803565-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,2,4-Triazole-3-sulfonyl fluoride, 4-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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